Morpholinium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
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Overview
Description
Morpholinium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(320)heptane-2-carboxylate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thia-azabicyclo heptane ring: This is achieved through a cyclization reaction involving sulfur and nitrogen-containing precursors.
Introduction of the bromine atom: Bromination is carried out using bromine or bromine-containing reagents under controlled conditions.
Attachment of the morpholinium group: This step involves the reaction of the intermediate compound with morpholine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Morpholinium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Morpholinium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Morpholinium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ampicillin Sodium: A broad-spectrum antibiotic with a similar thia-azabicyclo heptane structure.
Carbenicillin Disodium: Another antibiotic with a related structure, used to treat bacterial infections.
Flucloxacillin Sodium Monohydrate: A penicillin derivative with a similar core structure but different substituents.
Uniqueness
Morpholinium (2S-(2alpha,5alpha,6beta))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is unique due to the presence of the bromine atom and the morpholinium group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
94134-58-4 |
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Molecular Formula |
C12H19BrN2O4S |
Molecular Weight |
367.26 g/mol |
IUPAC Name |
(2R,5S,6S)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;morpholin-4-ium |
InChI |
InChI=1S/C8H10BrNO3S.C4H9NO/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8;1-3-6-4-2-5-1/h3-4,6H,1-2H3,(H,12,13);5H,1-4H2/t3-,4+,6-;/m0./s1 |
InChI Key |
UXZSIYFRMCQTKY-ZUOBHZEMSA-N |
Isomeric SMILES |
CC1([C@H](N2[C@@H](S1)[C@H](C2=O)Br)C(=O)[O-])C.C1COCC[NH2+]1 |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.C1COCC[NH2+]1 |
Origin of Product |
United States |
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